O,N-didesmethyltramadol is derived from tramadol through metabolic processes, primarily involving cytochrome P450 enzymes, particularly CYP2D6 in humans. It is classified under the category of opioid analgesics due to its interaction with opioid receptors in the central nervous system. This compound exhibits a higher binding affinity for μ-opioid receptors compared to tramadol itself, which contributes to its enhanced analgesic potency .
The synthesis of O,N-didesmethyltramadol can be achieved through various methods, primarily focusing on the demethylation of tramadol. One notable method involves the use of potassium hydroxide as a demethylating agent, facilitating the removal of methyl groups from tramadol .
The synthesis process can also involve high-performance liquid chromatography (HPLC) for purification and analysis of the final product .
O,N-didesmethyltramadol has a distinct molecular structure characterized by its specific arrangement of atoms. The molecular formula is with a molecular weight of approximately 245.36 g/mol. The structure includes:
O,N-didesmethyltramadol can undergo various chemical reactions, primarily related to its functional groups. Key reactions include:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or reagents .
The mechanism of action for O,N-didesmethyltramadol involves its interaction with μ-opioid receptors in the central nervous system. Upon binding to these receptors, it activates downstream signaling pathways that inhibit pain transmission.
Studies have shown that this compound has a significantly higher affinity for these receptors compared to tramadol, enhancing its efficacy as an analgesic .
O,N-didesmethyltramadol exhibits various physical and chemical properties that are crucial for its application in pharmaceuticals:
Properties are often analyzed using techniques such as:
O,N-didesmethyltramadol has several scientific applications:
O,N-Didesmethyltramadol is chemically designated as 3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol. Its molecular formula is C₁₄H₂₁NO₂, corresponding to a molecular weight of 235.327 g/mol [3] [9]. Structurally, it belongs to the aminocyclohexanol class, sharing the core cyclohexanol backbone characteristic of tramadol and its metabolites. The compound contains two chiral centers, resulting in four possible stereoisomers. Commercially available tramadol is administered as a racemate of the (1R,2R) and (1S,2S) enantiomers, and O,N-didesmethyltramadol inherits this racemic configuration as a metabolite [3] [9].
The structural distinction between tramadol, its primary metabolites, and O,N-didesmethyltramadol lies in the demethylation pattern:
This double demethylation fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity compared to tramadol and the monosubstituted metabolites. The IUPAC name 3-((1R,2R)-1-Hydroxy-2-((methylamino)methyl)cyclohexyl)phenol specifies the absolute configuration of the predominant enantiomer [9].
Table 1: Structural Comparison of Tramadol and Key Metabolites
Compound | Systematic Name | Molecular Formula | Key Functional Groups |
---|---|---|---|
Tramadol | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | C₁₆H₂₅NO₂ | Tertiary amine, Methoxyaryl, Cyclohexanol |
O-Desmethyltramadol (M1) | 3-[(1R,2R)-1-Hydroxy-2-[(dimethylamino)methyl]cyclohexyl]phenol | C₁₅H₂₃NO₂ | Tertiary amine, Phenolic hydroxyl, Cyclohexanol |
N-Desmethyltramadol (M2) | 2-[(Methylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | C₁₅H₂₃NO₂ | Secondary amine, Methoxyaryl, Cyclohexanol |
O,N-Didesmethyltramadol (M5) | 3-((1R,2R)-1-Hydroxy-2-((methylamino)methyl)cyclohexyl)phenol | C₁₄H₂₁NO₂ | Secondary amine, Phenolic hydroxyl, Cyclohexanol |
O,N-Didesmethyltramadol is formed in humans through sequential metabolic pathways primarily mediated by hepatic cytochrome P450 (CYP) enzymes. Tramadol undergoes initial O-demethylation via CYP2D6 to form the potent μ-opioid agonist O-desmethyltramadol (M1), or N-demethylation via CYP3A4 and CYP2B6 to form the inactive N-desmethyltramadol (M2) [2] [4] [8]. O,N-Didesmethyltramadol arises via two potential pathways:
Although it constitutes a minor quantitative metabolite compared to M1 and M2, its formation is pharmacologically significant. Unlike N-desmethyltramadol and N,N-didesmethyltramadol, which lack opioid activity, O,N-didesmethyltramadol exhibits agonist activity at the μ-opioid receptor (MOR), albeit with substantially lower potency (approximately 10-fold less) than the primary active metabolite O-desmethyltramadol [3]. However, it is pharmacologically relevant as its potency exceeds that of the parent tramadol molecule itself [3]. Its intrinsic activity contributes to the overall analgesic and potentially adverse effects observed with tramadol administration, particularly in scenarios of cumulative dosing, renal impairment (reducing metabolite excretion), or in individuals with specific genetic polymorphisms affecting CYP activity [4] [8].
The plasma concentration of O,N-didesmethyltramadol is influenced by CYP2D6 genetic polymorphisms. Ultrarapid metabolizers (UMs) possessing multiple functional CYP2D6 gene copies may generate higher levels of O-desmethyltramadol, providing more substrate for subsequent N-demethylation to O,N-didesmethyltramadol. Conversely, poor metabolizers (PMs) lacking functional CYP2D6 produce minimal O-desmethyltramadol, thereby drastically reducing the formation of O,N-didesmethyltramadol via Pathway A [4] [8]. This metabolic cascade underpins the significant interpatient variability in tramadol's efficacy and side effect profile.
The identification and characterization of O,N-didesmethyltramadol emerged alongside the detailed metabolic profiling of tramadol in the late 20th and early 21st centuries. Tramadol itself was patented in 1972 by Grünenthal GmbH (Germany) and introduced clinically in 1977 under the brand name Tramal® [8]. Initial pharmacological studies focused on tramadol's dual mechanism: weak μ-opioid receptor agonism and inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake. The discovery of its major active metabolite, O-desmethyltramadol (M1), in the 1980s-1990s provided a crucial explanation for its opioid-mediated effects, as M1 possessed significantly higher MOR affinity [2] [8].
Subsequent research employing advanced analytical techniques (e.g., liquid chromatography-mass spectrometry) identified numerous minor metabolites, including O,N-didesmethyltramadol (M5). In vitro receptor binding studies, notably by Gillen et al. (2000), systematically characterized the affinity and efficacy of tramadol and its metabolites at the cloned human μ-opioid receptor [3]. These studies confirmed that while O-desmethyltramadol was the most potent MOR agonist among the metabolites, O,N-didesmethyltramadol also exhibited significant, albeit weaker, agonist activity, distinguishing it from other inactive metabolites like N-desmethyltramadol [3].
The recognition of O,N-didesmethyltramadol's biological activity coincided with a broader shift in pharmacology towards understanding the role of active metabolites in drug efficacy, safety, and interindividual variability. Its listing as a Schedule I controlled substance in Canada under the Controlled Drugs and Substances Act highlights regulatory concerns regarding its potential for misuse as a "designer drug" metabolite, similar to concerns surrounding O-desmethyltramadol and other active opioid metabolites [3] [5]. This historical trajectory underscores the evolution from viewing metabolites merely as inactivation products to recognizing them as key contributors to the pharmacological profile of parent drugs.
Table 2: Key Metabolic Pathways and Properties of Tramadol Metabolites
Metabolite | Primary Formation Enzyme | Opioid Receptor Activity (MOR) | Relative Potency (vs. Tramadol) | Significance |
---|---|---|---|---|
O-Desmethyltramadol (M1) | CYP2D6 | High Agonist Activity | ~300x Higher Affinity | Primary mediator of opioid analgesia |
N-Desmethyltramadol (M2) | CYP3A4/CYP2B6 | Inactive | Inactive | Major metabolite; Contributes to CNS risk? |
O,N-Didesmethyltramadol (M5) | CYP3A4/CYP2B6 (from M1) or CYP2D6 (from M2) | Agonist Activity | Lower than M1, Higher than Tramadol | Minor active metabolite; Contributes to net effect |
N,N-Didesmethyltramadol | CYP3A4/CYP2B6 | Inactive | Inactive | Inactive excretion product |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7